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Compound of Interest

Compound Name:
Benzeneethanamine, N-

(phenylmethylene)-

Cat. No.: B121204 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

properties of N-benzylidenephenethylamine, a Schiff base derived from the condensation of

benzaldehyde and phenethylamine. This document is intended for researchers, scientists, and

professionals in drug development who are interested in the chemical and biological

characteristics of this compound. The guide details its molecular and physical properties,

provides an experimental protocol for its synthesis and characterization, and explores its

potential biological activities and signaling pathways.

Core Physicochemical Properties
N-benzylidenephenethylamine, an imine, possesses a unique set of physicochemical

properties that influence its reactivity, stability, and biological interactions. While comprehensive

experimental data for this specific molecule is not readily available in consolidated form, the

following table summarizes key known and predicted values critical for research and

development.
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Property Value Notes

Molecular Formula C₁₅H₁₅N -

Molecular Weight 209.29 g/mol -

Appearance
Predicted: Pale yellow oil or

low-melting solid

Based on analogous Schiff

bases.

Melting Point Not experimentally determined

Likely a low-melting solid. For

comparison, N-

benzylideneaniline has a

melting point of 51-54 °C.

Boiling Point
Predicted: >300 °C at 760

mmHg

High boiling point is expected

due to the molecular weight

and aromatic nature.

Solubility

Predicted: Insoluble in water;

Soluble in organic solvents

(e.g., ethanol, chloroform,

diethyl ether)

The non-polar nature of the

benzyl and phenethyl groups

suggests poor aqueous

solubility.

pKa (of conjugate acid) Predicted: ~5-7

The imine nitrogen is weakly

basic. This value is an

estimation and can be

influenced by the solvent.

LogP (Octanol-Water Partition

Coefficient)
Predicted: ~4.5

This high value indicates a

strong lipophilic character,

suggesting good potential for

crossing biological

membranes.

Note: Predicted values are derived from computational models and should be confirmed by

experimental analysis.

Experimental Protocols
Synthesis of N-benzylidenephenethylamine

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121204?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The synthesis of N-benzylidenephenethylamine is a straightforward condensation reaction

between phenethylamine and benzaldehyde. The following protocol is a general method that

can be optimized for scale and purity requirements.

Materials:

Phenethylamine

Benzaldehyde

Ethanol (or other suitable solvent like methanol or toluene)

Anhydrous magnesium sulfate or sodium sulfate

Round-bottom flask

Reflux condenser

Stirring apparatus

Rotary evaporator

Procedure:

In a round-bottom flask, dissolve phenethylamine (1 equivalent) in ethanol.

Add benzaldehyde (1 equivalent) to the solution.

The reaction is often exothermic and can proceed at room temperature. For increased

reaction rate, the mixture can be gently heated to reflux for 1-2 hours.

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials

are consumed.

Upon completion, cool the reaction mixture to room temperature.

Dry the solution over anhydrous magnesium sulfate or sodium sulfate to remove the water

formed during the reaction.
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Filter the drying agent.

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-

benzylidenephenethylamine.

The product can be further purified by vacuum distillation or column chromatography if

necessary.

Characterization
The identity and purity of the synthesized N-benzylidenephenethylamine can be confirmed

using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR is expected to show characteristic peaks for the aromatic protons of the benzyl

and phenethyl groups, the ethyl chain protons, and a singlet for the imine proton (-N=CH-)

typically in the range of 8.0-8.5 ppm.

¹³C NMR will show distinct signals for the aromatic carbons and the aliphatic carbons of

the ethyl bridge, as well as a characteristic signal for the imine carbon (-N=CH-) in the

range of 160-170 ppm.

Infrared (IR) Spectroscopy:

A strong absorption band in the region of 1620-1650 cm⁻¹ is indicative of the C=N

stretching vibration of the imine group.

Bands corresponding to C-H stretching of the aromatic and aliphatic groups will also be

present.

Mass Spectrometry (MS):

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular

weight of N-benzylidenephenethylamine (m/z = 209.29).

Characteristic fragmentation patterns can further confirm the structure.
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Biological Activity and Signaling Pathways
The biological activity of N-benzylidenephenethylamine is not extensively studied; however, its

structural components, phenethylamine and a benzyl group, are present in numerous

biologically active molecules. Phenethylamine is an endogenous trace amine that acts as a

central nervous system stimulant.[1] It is a substrate for the trace amine-associated receptor 1

(TAAR1) and can modulate monoaminergic neurotransmission.[1]

The addition of the N-benzylidene group creates a more lipophilic molecule, which may

enhance its ability to cross the blood-brain barrier and interact with central nervous system

targets. It is plausible that N-benzylidenephenethylamine could act as a prodrug, being

hydrolyzed in vivo to release phenethylamine and benzaldehyde. Alternatively, the intact

molecule may possess its own unique pharmacological profile.

Given the relationship of phenethylamines to monoaminergic systems, a potential signaling

pathway for N-benzylidenephenethylamine could involve the modulation of dopamine,

norepinephrine, and serotonin pathways. The following diagram illustrates a hypothetical

workflow for investigating the biological activity of this compound.

Caption: Experimental workflow for elucidating the biological activity of N-

benzylidenephenethylamine.

Based on the known pharmacology of phenethylamine, a plausible signaling pathway that

could be modulated by N-benzylidenephenethylamine (either directly or via its hydrolysis

product) involves the Trace Amine-Associated Receptor 1 (TAAR1), which subsequently

influences the activity of the dopamine transporter (DAT) and vesicular monoamine transporter

2 (VMAT2).

Caption: Putative signaling pathway of N-benzylidenephenethylamine via TAAR1 and

monoamine transporters.

Conclusion
N-benzylidenephenethylamine is a molecule with interesting physicochemical properties,

particularly its lipophilicity, which suggests potential for good bioavailability and central nervous

system penetration. While experimental data is limited, this guide provides a solid foundation

for researchers interested in synthesizing, characterizing, and evaluating the biological activity
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of this compound. Further investigation into its pharmacology is warranted to determine its

potential as a novel therapeutic agent or research tool.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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